molecular formula C12H14N6O3 B2378472 (E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide CAS No. 328089-94-7

(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

Cat. No. B2378472
CAS RN: 328089-94-7
M. Wt: 290.283
InChI Key: CHFPGPDMWFQAPO-MKMNVTDBSA-N
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Description

This compound is a derivative of triazole, which is a class of heterocyclic compounds. The “E” in the name indicates the geometry around the double bond, and “amino” refers to the presence of an amine group (-NH2). The “2,3-dimethoxybenzylidene” part suggests a benzene ring with methoxy groups (-OCH3) at the 2nd and 3rd positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring, an amine group, and a benzene ring with two methoxy groups. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the methoxy groups. Amines can act as nucleophiles in reactions, and methoxy groups can influence the reactivity of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the amine and methoxy groups could impact its solubility, and the triazole ring could influence its stability .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazole derivatives, similar to (E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, is a significant area of research. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction and was characterized using various spectroscopic methods (Alotaibi et al., 2018). Similarly, another study synthesized 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, providing insights into its structural and binding interactions (Nayak & Poojary, 2019).

Applications in Energetic Materials

A study on 5-amino-1H-1,2,4-triazole-3-carbohydrazide, closely related to the compound , explored its use in synthesizing nitrogen-rich salts for potential applications in energetic materials. The study highlighted the compounds' high density, insensitivity, and thermal stability, making them suitable for such applications (Zhang et al., 2018).

Antioxidant Properties

Triazole derivatives have been investigated for their antioxidant properties. A study synthesized new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, which exhibited significant free-radical scavenging ability, highlighting the potential of such compounds in antioxidant applications (Hussain, 2016).

Bioactivity and Molecular Docking Studies

The molecular docking studies of triazole derivatives have been conducted to predict their bioactivity. For example, the docking of 4-[(E)-(4-Hydroxybenzylidene)amino]-3-(4-chlorobenzyl)-1H-1,2,4-triazole-5(4H)-thione and its derivatives suggested their potential as anti-tuberculosis drugs (Kumar et al., 2021).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, similar compounds can cause irritation and should be handled with care .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. Many triazole derivatives have shown promise as therapeutic agents, so this could be a potential area of interest .

properties

IUPAC Name

3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-20-8-5-3-4-7(9(8)21-2)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPGPDMWFQAPO-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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